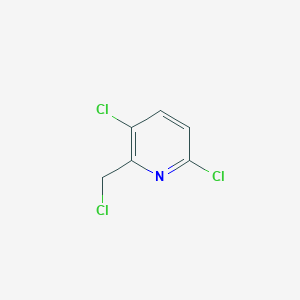

3,6-Dichloro-2-(chloromethyl)pyridine

概要

説明

3,6-Dichloro-2-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4Cl3N It is a derivative of pyridine, characterized by the presence of three chlorine atoms attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine (2-picoline) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

化学反応の分析

Types of Reactions: 3,6-Dichloro-2-(chloromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. For example, treatment with strong oxidizing agents such as potassium permanganate can lead to the formation of pyridine N-oxide derivatives.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Oxidation: Potassium permanganate, sulfuric acid, aqueous conditions.

Reduction: Lithium aluminum hydride, anhydrous ether as solvent.

Major Products Formed:

- Substituted pyridine derivatives

- Pyridine N-oxide derivatives

- Dechlorinated pyridine derivatives

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 3,6-Dichloro-2-(chloromethyl)pyridine is in pharmaceutical research. It serves as an intermediate in the synthesis of various drug candidates with antimicrobial properties. For instance, studies have indicated that derivatives of this compound exhibit significant activity against bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Activity

A study conducted on several chlorinated pyridine derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the degree of chlorination and antimicrobial potency, suggesting that further modifications could enhance efficacy.

Agricultural Applications

In agriculture, this compound is utilized as a chemical intermediate for the production of herbicides and pesticides. Its reactive nature allows it to function effectively as a pesticide against various agricultural pests.

Table: Agricultural Efficacy of this compound

| Application Type | Target Organisms | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide | Crabgrass | 95 | US Patent 3418323 |

| Insecticide | House flies | 100 | US Patent 3418323 |

| Nematocide | Root-knot nematodes | Complete Control | US Patent 3418323 |

The above table summarizes the efficacy of this compound in controlling various agricultural pests. The compound has shown high effectiveness in both herbicidal and insecticidal applications.

Chemical Synthesis Applications

Apart from its uses in pharmaceuticals and agriculture, this compound plays a significant role in synthetic chemistry. It is often used as a building block for synthesizing more complex molecules due to its electrophilic characteristics.

Case Study: Synthesis of Herbicides

Research has demonstrated that this compound can be transformed into clopyralid, an important herbicide used for controlling broadleaf weeds. The synthesis involves multiple steps where this compound acts as a key intermediate .

作用機序

The mechanism of action of 3,6-Dichloro-2-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways.

類似化合物との比較

- 2,6-Dichloropyridine

- 3,5-Dichloropyridine

- 2-Chloromethylpyridine

Comparison: 3,6-Dichloro-2-(chloromethyl)pyridine is unique due to the specific positioning of chlorine atoms on the pyridine ring, which influences its reactivity and chemical behavior. Compared to 2,6-Dichloropyridine and 3,5-Dichloropyridine, the presence of an additional chloromethyl group in this compound provides distinct reactivity patterns, making it suitable for specialized applications in synthetic chemistry and industrial processes.

生物活性

3,6-Dichloro-2-(chloromethyl)pyridine is a chlorinated heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by a pyridine ring substituted with two chlorine atoms and a chloromethyl group, exhibits significant interactions with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHClN

- Molecular Weight : 201.46 g/mol

- Structure : The unique substitution pattern of chlorine atoms enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions with biomolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits potent antimicrobial properties. For instance, when tested against various fungi and bacteria, it demonstrated complete inhibition of growth at concentrations as low as 100 parts per million (ppm) in malt yeast agar media inoculated with Pullularia pullulans and Candida pelliculosa .

- The compound has also been effective as an insecticide, achieving 100% mortality in house flies and cockroaches at concentrations around 500 ppm .

-

Enzymatic Interactions :

- The compound acts as an electrophile, forming covalent bonds with proteins and nucleic acids. This interaction can lead to alterations in metabolic pathways and gene expression profiles .

- Its ability to modify biomolecules suggests potential therapeutic applications but also raises concerns regarding toxicity depending on exposure levels.

-

Mechanism of Action :

- The electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which can modify their functions. This property is particularly relevant in drug development where such interactions can be harnessed for therapeutic benefits .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

A study demonstrated that at a concentration of 100 ppm, the compound inhibited the growth of Candida pelliculosa completely after three days of incubation at 30°C . This suggests its potential utility in developing antifungal agents. -

Insecticidal Properties :

Research indicated that formulations containing this compound resulted in complete kills of common pests like house flies and cockroaches at concentrations around 500 ppm . Such findings are crucial for agricultural applications where pest control is necessary. -

Toxicity Assessments :

While the compound shows promise in various applications, its reactivity also poses risks. Studies assessing its toxicity profile are essential to determine safe usage levels in medicinal and agricultural contexts .

Data Table: Biological Activity Summary

特性

IUPAC Name |

3,6-dichloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFJYFSYZFACOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606149 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58803-95-5 | |

| Record name | 3,6-Dichloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。